molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1

[1-(2-Bromoethoxy)propyl]benzene

Cat. No.: B2498246
CAS No.: 1824054-90-1
M. Wt: 243.144
InChI Key: JZKNTOUBAIFTNT-UHFFFAOYSA-N
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Description

[1-(2-Bromoethoxy)propyl]benzene (CAS 1824054-90-1) is a valuable organic compound with a molecular formula of C11H15BrO and a molecular weight of 243.14 g/mol . This molecule features a benzene ring propyl chain terminated with a bromoethoxy group, a structure that makes it a versatile building block in synthetic organic chemistry. Its primary research application lies in its use as a key intermediate for the synthesis of more complex molecules. The bromine and ether functionalities make it a suitable substrate for further chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, which are fundamental techniques in medicinal chemistry and materials science research. As a reagent, it can be utilized to introduce a phenoxypropyl chain with a terminal reactive handle into target structures. Researchers value this compound for exploring structure-activity relationships in drug discovery and for developing novel polymeric materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Datasheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNTOUBAIFTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 1 2 Bromoethoxy Propyl Benzene

Retrosynthetic Analysis of the [1-(2-Bromoethoxy)propyl]benzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether C-O bond. This leads to two primary retrosynthetic pathways:

Disconnection A: This pathway involves breaking the bond between the oxygen and the propylbenzene (B89791) moiety. This yields 1-phenyl-1-propanol (B1198777), a secondary benzylic alcohol, and a 2-bromoethoxy synthon. The synthetic equivalent for the latter could be a reagent like 1,2-dibromoethane (B42909) or a derivative. This is often the preferred route due to the relative ease of forming the alkoxide of the secondary alcohol.

Disconnection B: Alternatively, the bond between the oxygen and the bromoethyl group can be disconnected. This would suggest 1-phenyl-1-propanol and a bromo-electrophile as precursors.

The choice between these pathways often depends on the availability of starting materials and the robustness of the chosen synthetic method to potential side reactions.

Classical Ether Synthesis Approaches in the Context of this compound Precursors

Traditional methods for ether synthesis remain valuable tools in the organic chemist's arsenal. Their application to the synthesis of this compound precursors is considered below.

Williamson Ether Synthesis and its Applicability

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would typically involve the deprotonation of 1-phenyl-1-propanol to form the corresponding alkoxide, followed by reaction with an electrophile such as 1,2-dibromoethane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide. wikipedia.org For a successful synthesis, a good leaving group, typically a halide, is essential. wikipedia.org

Key Considerations and Potential Side Reactions:

Nature of the Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The use of a secondary alkyl halide, like in an alternative disconnection strategy, would likely lead to a significant amount of elimination (E2) product, forming an alkene. masterorganicchemistry.comchemistrytalk.orgorganicchemistrytutor.com

Steric Hindrance: Although the alkoxide can be secondary, significant steric bulk around the reacting centers can favor elimination over substitution. wikipedia.orgchemistrytalk.org

Base Strength: The alkoxide is a strong base, which can promote the E2 elimination of the alkylating agent, especially at higher temperatures. wikipedia.orgchemistrytalk.org

Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO are often used to dissolve the ionic alkoxide. byjus.comfrancis-press.com

Reactant 1Reactant 2BaseSolventKey Considerations
1-Phenyl-1-propanol1,2-DibromoethaneStrong Base (e.g., NaH)Aprotic (e.g., THF, DMF)Potential for E2 elimination, over-alkylation.
1-Phenyl-1-propanol2-Bromoethyl tosylateStrong Base (e.g., NaH)Aprotic (e.g., THF, DMF)Tosylate is a better leaving group, may improve yield.

Alkoxymercuration-Demercuration Strategies

Alkoxymercuration-demercuration is a reliable method for the Markovnikov addition of an alcohol to an alkene, avoiding the carbocation rearrangements that can plague acid-catalyzed hydration. libretexts.org To synthesize this compound, this strategy would involve the reaction of 1-phenylpropene with 2-bromoethanol (B42945) in the presence of a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), followed by in-situ reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

The reaction proceeds through a bridged mercurinium ion intermediate, which prevents carbocation rearrangements. libretexts.org The alcohol then attacks the more substituted carbon of the former double bond, leading to the Markovnikov product. libretexts.orgyoutube.com

Reaction Steps:

Alkoxymercuration: 1-phenylpropene reacts with Hg(OAc)₂ and 2-bromoethanol.

Demercuration: The resulting organomercury compound is reduced with NaBH₄.

This method offers a high degree of regioselectivity and avoids the harsh acidic conditions that could lead to side reactions with the sensitive bromo-substituent.

Advanced Catalytic Methods for Alkyl Aryl Ether Formation

Modern organic synthesis has seen a surge in the development of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods.

Copper-Catalyzed Cross-Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, has long been used for the formation of aryl ethers. wikipedia.org While traditionally requiring harsh conditions, modern advancements have led to milder and more versatile protocols. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a copper-catalyzed coupling of 1-phenyl-1-propanol with a suitable 2-bromoethylating agent could be envisioned.

Recent developments have focused on using soluble copper catalysts with various ligands to facilitate the reaction at lower temperatures. wikipedia.org These reactions can tolerate a range of functional groups and have been successfully applied to the coupling of aryl halides with aliphatic alcohols. nih.govresearchgate.net

Catalyst SystemLigandBaseSolventTemperatureReference
CuI1,10-PhenanthrolineK₂CO₃Toluene80-100 °C researchgate.netnih.gov
Cu(OAc)₂4-(Dimethylamino)pyridine (DMAP)--Mild acs.orgnih.gov
CuINone (ligand-free)LiOt-BuAlcohol80-110 °C organic-chemistry.org

While many examples focus on the coupling of aryl halides with alcohols, the principles can be adapted for the coupling of an alkoxide with an alkyl halide, offering a potential alternative to the classical Williamson synthesis with potentially higher yields and milder conditions.

Iron-Catalyzed Etherification and Transetherification

Iron catalysis has emerged as an attractive alternative to methods using more expensive and toxic metals like palladium or copper. youtube.com Iron catalysts are cheap, abundant, and environmentally benign. nih.gov Iron(III) salts, such as iron(III) triflate (Fe(OTf)₃), have been shown to be effective catalysts for the direct etherification of alcohols. nih.govacs.org

This method can be used for the synthesis of both symmetrical and unsymmetrical ethers. acs.orgnih.gov For the synthesis of this compound, an iron-catalyzed reaction between 1-phenyl-1-propanol and 2-bromoethanol could be a viable and sustainable approach. The reaction often proceeds via a dehydrative coupling mechanism, generating water as the only byproduct. acs.org

Research has shown that iron(III) triflate can catalyze the direct etherification of secondary benzylic alcohols, such as 1-phenylpropanol, in good yields. acs.org The addition of additives like ammonium chloride can suppress side reactions. nih.govacs.org

Example Conditions:

Catalyst: Fe(OTf)₃ (5 mol%)

Additive: NH₄Cl (5 mol%)

Solvent: Dichloromethane (CH₂Cl₂)

Temperature: 0 °C to room temperature

Furthermore, iron-catalyzed transetherification allows for the conversion of a symmetrical ether into an unsymmetrical ether by reacting it with a different alcohol, providing another potential route to the target molecule. nih.govnih.gov The development of these iron-catalyzed methods represents a significant step towards more sustainable chemical synthesis. bohrium.com

Stereoselective Synthesis Strategies for Chiral Ether Bonds

The synthesis of chiral ethers, where the oxygen atom is attached to a stereogenic center, requires methods that can control the three-dimensional arrangement of atoms. Stereoselective synthesis strategies are crucial for the preparation of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science.

Asymmetric catalysis provides a powerful approach to the enantioselective synthesis of chiral ethers. This strategy utilizes a chiral catalyst to control the stereochemical outcome of the etherification reaction, leading to the preferential formation of one enantiomer over the other.

Chiral phosphoric acids have been successfully employed as organocatalysts in the enantioselective desymmetrization of prochiral substrates to construct axially chiral diaryl ethers. researchgate.netacs.org This approach has demonstrated high yields and excellent enantioselectivities. acs.org While not directly forming a stereocenter at the ether linkage itself, these methods highlight the potential of chiral catalysts to induce stereoselectivity in ether synthesis.

Another innovative approach involves the organocatalytic enantioselective synthesis of tertiary silyl ethers with central chirality on the silicon atom, achieved through a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction. acs.org This demonstrates the versatility of asymmetric catalysis in creating chiral molecules containing ether or ether-like functionalities.

The development of chiral transition metal catalysts is also a key area of research. acs.orgnih.govresearchgate.net These catalysts can create a chiral environment around the reacting molecules, directing the formation of the new stereocenter with high enantioselectivity. acs.org

Reductive cycloetherification is a powerful strategy for the stereoselective synthesis of cyclic ethers. This method involves the intramolecular cyclization of a hydroxy ketone or a similar precursor, where the reduction of a carbonyl group and the subsequent ether formation are controlled to yield a specific stereoisomer.

Recent advancements have led to the development of highly efficient and enantioselective iridium-catalyzed asymmetric reductive cycloetherification of γ- or δ-hydroxy ketones. This protocol allows for the rapid assembly of various enantioenriched tetrahydrofurans (THFs) and tetrahydropyrans (THPs) in high yields and with excellent enantioselectivities. nih.gov The key step in this process is the asymmetric hydrogenation of challenging cyclic, aliphatic oxocarbenium ions. nih.gov

Furthermore, metal-free approaches utilizing borane catalysts have been developed for the stereoselective synthesis of cyclic ethers via the reductive cycloetherification of diketones. chemrxiv.orgchemrxiv.org This method employs molecular hydrogen as a clean reductant and proceeds with high cis-selectivity, providing a sustainable route to stereodefined oxacycles. chemrxiv.orgchemrxiv.org

Reductive etherification can also be achieved through other catalytic systems. For instance, a silver(I)-catalyzed reductive cross-coupling of aldehydes can be used to synthesize both cyclic and acyclic ethers. organic-chemistry.orgorganic-chemistry.org This method features broad functional group compatibility and high product diversity. organic-chemistry.org Theoretical studies have also been conducted to understand the mechanisms of reductive etherification reactions, which can aid in optimizing reaction conditions and expanding the scope of these transformations. nih.gov

The tandem formation of an oxonium ylide followed by a nih.govorganic-chemistry.org-sigmatropic rearrangement is a classic and effective method for the stereoselective synthesis of functionalized ethers. This process involves the intramolecular reaction of a metal carbene with an ether oxygen to form a cyclic oxonium ylide. researchgate.net This intermediate then undergoes a concerted nih.govorganic-chemistry.org-sigmatropic rearrangement to form a new carbon-carbon bond and a homoallylic alcohol with transfer of chirality. acs.orgnih.govorganic-chemistry.org

The reaction is typically initiated by the decomposition of a diazo compound in the presence of a transition metal catalyst, such as rhodium(II) or copper(I) complexes. The resulting metallocarbene then reacts with a suitably positioned ether oxygen atom within the same molecule.

Key aspects of this methodology include:

Stereocontrol: The concerted nature of the nih.govorganic-chemistry.org-sigmatropic rearrangement often allows for excellent transfer of existing chirality and the creation of new stereocenters with high diastereoselectivity. acs.org

Bond Formation: This tandem sequence efficiently constructs a new C-C bond and a C-O bond in a single operation.

Versatility: The reaction is applicable to a variety of substrates, leading to the synthesis of complex cyclic and acyclic ethers. researchgate.net

While the nih.govorganic-chemistry.org-rearrangement is often favored, it can compete with a nih.govacs.org-Stevens rearrangement, which proceeds through a different mechanism. morressier.comscripps.edu The reaction conditions, particularly temperature, can be optimized to favor the desired nih.govorganic-chemistry.org-sigmatropic pathway. organic-chemistry.org

Specific Synthesis Routes for 2-Bromoethyl Ether Substructures

The 2-bromoethyl ether moiety is a key structural feature of the target compound. The synthesis of this substructure can be achieved through the bromination of corresponding alcohols.

A common and direct method for the synthesis of 2-bromoethyl ethers is the bromination of the corresponding 2-alkoxyethanol. For example, 2-bromoethyl methyl ether can be prepared from 2-methoxyethanol. google.comwikipedia.org

One patented method involves a two-step process where 2-methoxyethanol is first reacted with metaboric anhydride to form an intermediate borate ester. This intermediate is then treated with hydrogen bromide to yield the final 2-bromoethyl methyl ether. google.com This process is reported to be mild, with fewer side reactions and high product yield. google.com

The direct reaction of alcohols with a brominating agent is another viable route. However, traditional methods for converting alcohols to alkyl halides can sometimes lead to rearrangements or other side reactions. The Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide, can be considered in the reverse sense for planning the synthesis of the bromo-ether precursor. masterorganicchemistry.comwikipedia.org

The synthesis of β-bromo-alkyl ethers has been a subject of study, and various methods have been developed for their preparation. acs.org These methods are crucial for obtaining the necessary building blocks for more complex molecules containing the 2-bromoethyl ether substructure.

Preparation of Bromoethoxy-Containing Intermediates for Etherification

The key to synthesizing this compound via the Williamson ether synthesis is the use of an appropriate bromoethoxy-containing intermediate that acts as the electrophile. The most direct and commonly used intermediate for introducing a 2-bromoethoxy group is 1,2-dibromoethane.

1,2-Dibromoethane as the Key Intermediate:

1,2-Dibromoethane is a readily available and effective reagent for this purpose. In the synthesis, one bromine atom serves as the leaving group in the SN2 reaction with the alkoxide, while the other remains in the final product.

A representative reaction for preparing a similar bromoethoxy-containing compound involves the reaction of a hydroxyl-containing precursor with 1,2-dibromoethane in the presence of a base. For instance, the synthesis of 1,2-bis(2-bromoethoxy)benzene is achieved by reacting catechol with an excess of 1,2-dibromoethane using sodium hydroxide as the base in ethanol. chemicalbook.com This methodology is directly applicable to the preparation of this compound, where 1-phenyl-1-propanol would be the hydroxyl-containing precursor.

The general reaction scheme is as follows:

Formation of the Alkoxide: The alcohol (1-phenyl-1-propanol) is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the corresponding sodium alkoxide. francis-press.comfrancis-press.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion.

The use of a significant excess of 1,2-dibromoethane is crucial to minimize the formation of a symmetrical diether byproduct, where the initially formed product could react with another molecule of the alkoxide.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound relies on the careful optimization of several reaction parameters to maximize the yield and purity of the desired product while minimizing side reactions. The primary competing reaction in this synthesis is the E2 elimination, which can be promoted by the basicity of the alkoxide. masterorganicchemistry.com

Key Optimization Parameters:

Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong bases like sodium hydride (NaH) are highly effective for generating the alkoxide. reddit.com The reaction is typically carried out in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). masterorganicchemistry.comfrancis-press.com These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to react. francis-press.com Using the parent alcohol as a solvent is also a common practice, particularly when using sodium metal to generate the alkoxide. libretexts.org

Temperature Control: The reaction temperature must be carefully controlled. The formation of the alkoxide is often performed at a lower temperature (e.g., 0 °C) before the addition of the alkyl halide. The subsequent SN2 reaction may require gentle heating to proceed at a reasonable rate. chemicalbook.com However, excessively high temperatures can favor the competing elimination reaction, leading to the formation of styrene derivatives from 1-phenyl-1-propanol.

Reactant Stoichiometry: As previously mentioned, using a molar excess of the bromo-containing intermediate (1,2-dibromoethane) is a key strategy to prevent the formation of the symmetrical diether byproduct.

Catalysts: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction, especially if there are solubility issues between the aqueous base and the organic reactants. Additionally, the use of catalytic amounts of potassium iodide can enhance the reaction rate by an in-situ Finkelstein reaction, converting the less reactive alkyl bromide to a more reactive alkyl iodide. francis-press.com

Below are tables illustrating typical reaction conditions and the impact of optimization on the synthesis.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

Parameter Condition Rationale
Alcohol 1-phenyl-1-propanol Precursor for the nucleophilic alkoxide.
Alkyl Halide 1,2-dibromoethane Provides the bromoethoxy group.
Base Sodium Hydride (NaH) Strong, non-nucleophilic base for alkoxide formation.
Solvent Tetrahydrofuran (THF) Anhydrous polar aprotic solvent to facilitate SN2.
Temperature 0 °C to reflux Initial cooling for alkoxide formation, followed by heating.

| Stoichiometry | 1.5 - 3 equivalents of 1,2-dibromoethane | Excess halide minimizes symmetrical ether byproduct. |

Table 2: Impact of Solvent Choice on Reaction Yield (Illustrative)

Solvent Dielectric Constant (ε) Typical Yield (%) Notes
N,N-Dimethylformamide (DMF) 37 High Excellent for SN2, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO) 47 High Promotes fast reaction rates.
Tetrahydrofuran (THF) 7.5 Moderate to High Good general-purpose solvent for this reaction.

Mechanistic Investigations of 1 2 Bromoethoxy Propyl Benzene Formation and Reactions

Reaction Mechanism Elucidation in Etherification Pathways

The synthesis of ethers, such as [1-(2-Bromoethoxy)propyl]benzene, can proceed through various mechanistic routes. The specific pathway is often dictated by the nature of the starting materials, catalysts, and reaction conditions.

Nucleophilic Substitution (S_N2) Mechanisms

A primary route for the formation of this compound is through a bimolecular nucleophilic substitution (S_N2) reaction. youtube.comyoutube.com This mechanism involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group in a single, concerted step. youtube.com In the context of synthesizing the target molecule, this would typically involve the reaction of a 1-phenylpropan-1-oxide salt with 1,2-dibromoethane (B42909).

The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance plays a significant role; the nucleophile must approach the carbon atom from the backside relative to the leaving group. youtube.com Therefore, S_N2 reactions are most efficient for primary and secondary alkyl halides and are generally not favored at sterically hindered or tertiary centers. youtube.com In the synthesis of this compound, the attack of the 1-phenylpropan-1-oxide would occur on one of the primary carbons of 1,2-dibromoethane, displacing a bromide ion.

Key factors influencing the S_N2 pathway include:

Nucleophile Strength: A stronger nucleophile will increase the reaction rate.

Leaving Group Ability: A good leaving group, such as bromide, is essential for the reaction to proceed.

Solvent: Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive. youtube.com

The stereochemistry of an S_N2 reaction is characterized by an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com

Ligand Coupling and Aryne Intermediates in Cross-Coupling Reactions

While less common for the direct synthesis of this compound, cross-coupling reactions represent a powerful method for forming C-O bonds in aryl ethers. organic-chemistry.orgnih.gov These reactions often involve transition metal catalysts, such as copper or palladium, and proceed through mechanisms involving ligand coupling. organic-chemistry.orgnih.govacs.org The Ullmann condensation, for example, is a classic copper-catalyzed reaction for the synthesis of diaryl ethers and can be adapted for alkyl aryl ethers. organic-chemistry.orgnih.gov The general mechanism involves the formation of a copper alkoxide, followed by oxidative addition to an aryl halide and subsequent reductive elimination to form the ether and regenerate the catalyst.

The use of ligands, such as diamines or diols, can significantly enhance the efficiency and scope of these coupling reactions, allowing them to proceed under milder conditions. nih.govacs.org

Another, more specialized, pathway for the formation of aryl ethers involves the generation of highly reactive aryne intermediates . masterorganicchemistry.com This mechanism typically occurs under strongly basic conditions from an aryl halide. masterorganicchemistry.com The base abstracts a proton ortho to the halogen, followed by elimination of the halide to form the aryne. The nucleophile then adds to one of the carbons of the "triple bond" in the aryne, followed by protonation to yield the final product. masterorganicchemistry.com This pathway can sometimes lead to a mixture of regioisomers if the aryne is unsymmetrical. masterorganicchemistry.com

Carbene Insertion and Radical Recombination Pathways

Carbene insertion into C-H or O-H bonds offers an alternative, though less conventional, route to ether synthesis. libretexts.orgresearchgate.netnih.gov Carbenes are neutral, highly reactive species with a divalent carbon atom. libretexts.org Metal-catalyzed carbene insertion reactions, often utilizing rhodium or copper catalysts, can facilitate the formation of C-O bonds. wikipedia.org The mechanism generally involves the formation of a metal carbene intermediate, which then undergoes insertion into an O-H bond of an alcohol. nih.gov While powerful, these reactions can sometimes be limited by side reactions such as cyclopropanation or dimer formation. libretexts.org

Radical recombination pathways are generally not the primary mechanism for the controlled synthesis of ethers like this compound. However, under certain conditions, such as high temperatures or photochemical initiation, radical intermediates could potentially be involved. For instance, the homolytic cleavage of a weak bond could generate radicals that might recombine to form the ether product, though this would likely be a non-selective process leading to a mixture of products.

Oxocarbenium Ion Reduction and Stereodetermining Steps

A modern strategy for ether synthesis involves the formation and subsequent interception of oxocarbenium ions . chemrxiv.orgrsc.orgrsc.org These intermediates are typically generated from the reaction of an aldehyde or ketone with an alcohol in the presence of an acid. chemrxiv.orgrsc.org The oxocarbenium ion is a highly electrophilic species. In a novel approach, this transient ion can be "intercepted" by a phosphine, forming a stable phosphonium (B103445) salt. chemrxiv.orgrsc.org Subsequent hydrolysis of this salt releases the desired ether. chemrxiv.orgrsc.org This method provides a net reductive etherification without the need for traditional hydride reducing agents. chemrxiv.orgrsc.orgrsc.org

The stereodetermining steps in ether synthesis are highly dependent on the reaction mechanism.

In S_N2 reactions , the stereochemistry is inverted at the reaction center. masterorganicchemistry.com

In reactions proceeding through a planar carbocation or oxocarbenium ion intermediate (S_N1-type), the nucleophile can attack from either face, potentially leading to a racemic or diastereomeric mixture of products. nih.gov The final stereochemical outcome can be influenced by steric hindrance and the conformational preferences of the intermediate. nih.gov For instance, monosubstituted oxocarbenium ions have a strong preference for an E configuration. nih.gov

Mechanistic Aspects of Carbon-Halogen Bond Reactivity (C-Br) in this compound

The carbon-bromine (C-Br) bond in this compound is a key functional group that dictates much of its reactivity. This bond is polar, with the carbon atom being electrophilic and the bromine atom being a good leaving group. Consequently, the C-Br bond is susceptible to nucleophilic attack.

Reactions involving the C-Br bond in this molecule would likely proceed through mechanisms analogous to those of other primary alkyl bromides. These include:

Nucleophilic Substitution (S_N2): This is a probable pathway where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The rate and success of this reaction depend on the strength and concentration of the nucleophile, the solvent, and the temperature.

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction could occur, leading to the formation of an alkene (vinyl ether) and HBr.

The reactivity of the C-Br bond can be influenced by the presence of the ether linkage and the phenyl group in the molecule, although their electronic effects would be transmitted through several sigma bonds, diminishing their impact.

Mechanistic Aspects of Carbon-Oxygen Bond Reactivity (C-O-C) in this compound

The ether linkage (C-O-C) is generally unreactive towards many reagents, which is why ethers are often used as solvents. libretexts.orglibretexts.org However, the C-O bond can be cleaved under harsh conditions, typically in the presence of strong acids like HBr or HI. libretexts.orglibretexts.orgunacademy.com

The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

Protonation: The first step is always the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.orgunacademy.com

Cleavage: The subsequent step can proceed via either an S_N1 or S_N2 pathway. libretexts.orgmasterorganicchemistry.com

S_N2 Cleavage: If the alkyl groups attached to the oxygen are primary or secondary, the halide anion (Br⁻ or I⁻) will attack the less sterically hindered carbon atom in an S_N2 fashion. libretexts.orgopenstax.org For this compound, the attack would likely occur at the primary carbon of the bromoethyl group.

S_N1 Cleavage: If one of the alkyl groups is tertiary, benzylic, or allylic, the cleavage is more likely to proceed through an S_N1 mechanism. libretexts.org This involves the formation of a relatively stable carbocation intermediate after the departure of the alcohol leaving group. The benzylic carbon in the propylbenzene (B89791) moiety could potentially stabilize a carbocation, making an S_N1 pathway feasible under certain conditions.

It is important to note that aryl alkyl ethers, where an oxygen is directly attached to a benzene (B151609) ring, are cleaved in a way that the phenol (B47542) and an alkyl halide are formed, because the bond between the sp²-hybridized aromatic carbon and oxygen is stronger and resistant to cleavage. libretexts.org

Kinetic Studies and Reaction Rate Determination for this compound Related Transformations

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations. Such studies would typically involve monitoring the concentration of reactants and products over time under controlled conditions (e.g., temperature, pressure, catalyst concentration). From this data, rate laws can be derived, which mathematically describe the dependency of the reaction rate on the concentration of each reactant.

For a hypothetical transformation of this compound, a kinetic study would aim to determine parameters such as the rate constant (k), the order of the reaction with respect to each reactant, and the activation energy (Ea). This information is crucial for optimizing reaction conditions, maximizing product yield, and understanding the underlying reaction mechanism.

Although no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from kinetic studies on a related, hypothetical reaction.

Table 1: Hypothetical Kinetic Data for a Reaction Involving an Alkyl Halide

Experiment Initial Concentration of this compound (M) Initial Concentration of Nucleophile (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵

It is imperative to note that the data presented in Table 1 is purely illustrative and does not represent actual experimental results for this compound.

Future research in this area would be valuable for a more complete understanding of the chemical behavior of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly valuable for analyzing reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants transform into products. nih.govmdpi.comresearchgate.net For [1-(2-Bromoethoxy)propyl]benzene, DFT can be applied to explore various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the ether linkage or the benzene (B151609) ring.

DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net By calculating the energies of these species, reaction pathways can be charted, and the feasibility of different mechanisms can be assessed. For instance, studying the reaction of this compound with a nucleophile would involve calculating the energy changes as the nucleophile approaches and the bromide ion departs.

A critical aspect of reaction mechanism analysis is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.comyoutube.com According to transition state theory, the rate of a reaction is determined by the energy barrier (activation energy) between the reactants and the transition state. youtube.comwikipedia.org

DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states. wikipedia.org For a reaction such as the SN2 substitution on the bromoethyl group of this compound, DFT can model the transition state where the incoming nucleophile and the outgoing bromide are partially bonded to the carbon atom. masterorganicchemistry.com The energy difference between this transition state and the reactants provides the activation energy, a key parameter for predicting reaction kinetics. youtube.com

An energy profile diagram visually represents the energy of the system as the reaction progresses. shout.education For a hypothetical reaction of this compound, the profile would show the relative energies of the reactants, the transition state, and the products. youtube.com If the reaction proceeds through an intermediate, the profile will show a local minimum between two transition states. shout.education

Table 1: Illustrative Energy Profile Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State[HO···CH₂(Br)CH₂O-R]⁻+22.5
Products2-(1-Phenylpropoxy)ethanol + Br⁻-15.0

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations for an energy profile.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining molecular structure, stability, and reactivity. nih.govnih.gov In a molecule like this compound, which contains a flexible side chain and an aromatic ring, intramolecular NCIs can significantly influence its preferred conformation and the stereochemical outcome of reactions.

The chiral center at the propyl group means that diastereomers can be formed in certain reactions. DFT, often combined with methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index, can be used to identify and quantify these weak interactions. nih.govmdpi.com For example, an interaction between the oxygen of the ethoxy group and a hydrogen on the benzene ring could stabilize a specific conformer, which in turn could favor the attack of a reagent from a particular face, leading to diastereoselectivity. researchgate.net Analysis of the transition states leading to different diastereomers can reveal the energetic preferences and explain the observed product ratios. vu.nl

Molecular Dynamics Simulations for Conformational Analysis of this compound

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.govrsc.org

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The molecule has several rotatable bonds, leading to a large number of possible conformations. An MD simulation can sample these different conformations, identifying the most stable (lowest energy) and most populated structures at a given temperature. rsc.orgmdpi.com This information is vital, as the reactivity and biological interactions of a molecule are often dependent on its three-dimensional shape. nih.gov

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescription
C(phenyl)-C(propyl)-O-C(ethyl)Defines the orientation of the ether linkage relative to the phenylpropane moiety.
C(propyl)-O-C(ethyl)-C(bromo)Describes the conformation around the ether oxygen.
O-C(ethyl)-C(bromo)-BrDetermines the position of the bromine atom relative to the ether linkage.

Note: MD simulations would track the time evolution of these and other dihedral angles to characterize the conformational dynamics.

In Silico Approaches to Predict Chemical Behavior and Interactions

In silico methods encompass a broad range of computational techniques used to predict the properties and interactions of molecules. nih.gov These approaches are particularly useful in the early stages of research for screening compounds and predicting their behavior without synthesizing them. nih.gov

For this compound, in silico tools can predict a variety of properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, could be used to estimate its potential biological activity or toxicity based on its structural features. nih.gov Other models can predict physicochemical properties like solubility, boiling point, and partitioning behavior (logP), which are important for understanding its environmental fate and designing experimental procedures. The reactivity of halogenated ethers can also be assessed through these predictive models. documentsdelivered.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, including both DFT and other methods, provide fundamental insights into the electronic structure of a molecule, which governs its reactivity. wikipedia.orgescholarship.org These calculations generate descriptors that help rationalize and predict chemical behavior. mdpi.com

Key reactivity descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom and the π-system of the benzene ring, and positive potential near the hydrogens.

Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites. For instance, the carbon atom bonded to the bromine will have a partial positive charge, making it a likely site for nucleophilic attack.

These quantum chemical descriptors provide a detailed picture of the molecule's electronic properties, complementing the analysis of its structure and dynamics. nih.govacs.orgnih.gov

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for this compound

DescriptorCalculated Value (Illustrative)Interpretation
HOMO Energy-9.5 eVIndicates the energy of the most available electrons for reaction (e.g., from the benzene ring or oxygen lone pairs).
LUMO Energy-0.8 eVIndicates the energy of the lowest-energy site for accepting electrons (e.g., the σ* orbital of the C-Br bond).
HOMO-LUMO Gap8.7 eVA large gap suggests high kinetic stability.
Dipole Moment2.1 DIndicates a moderate overall polarity of the molecule.

Note: These values are hypothetical, calculated using a representative DFT method, and serve as examples of reactivity descriptors.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of [1-(2-Bromoethoxy)propyl]benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, a complete map of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to each unique proton and carbon environment in the molecule. The predicted chemical shifts are based on established substituent effects and data from analogous structures like propylbenzene (B89791) and (2-bromoethoxy)benzene. nist.govdocbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. docbrown.info

Aromatic Protons: The five protons on the benzene (B151609) ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm. wisc.edu

Benzylic Proton: The single proton on the carbon attached to both the phenyl ring and the ether oxygen (Ph-CH(O)-) is significantly deshielded and would likely appear as a triplet around δ 4.6-4.8 ppm, coupled to the adjacent methylene (B1212753) group of the propyl chain.

Ethoxy Protons: The two methylene groups of the bromoethoxy moiety are chemically distinct. The protons closer to the ether oxygen (-O-CH₂-) are expected to resonate as a triplet around δ 3.8-4.1 ppm. The protons adjacent to the bromine atom (-CH₂-Br) would appear as a triplet at a slightly more upfield position, around δ 3.5-3.7 ppm.

Propyl Protons: The methylene protons (-CH₂-CH₃) of the propyl group are predicted to be a multiplet (sextet) around δ 1.7-1.9 ppm. The terminal methyl protons (-CH₃) would appear as a triplet around δ 0.9-1.1 ppm. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. docbrown.info

Aromatic Carbons: The benzene ring carbons typically resonate between δ 125-145 ppm. The ipso-carbon, directly attached to the propyl group, would have a distinct chemical shift within this region, often around δ 140-143 ppm. docbrown.info

Benzylic Carbon: The carbon atom bonded to both the phenyl group and the ether oxygen (Ph-CH(O)-) is expected to be significantly downfield, in the range of δ 80-85 ppm.

Ethoxy Carbons: The carbon adjacent to the ether oxygen (-O-CH₂-) is predicted around δ 68-72 ppm, while the carbon bonded to the bromine (-CH₂-Br) would appear further upfield, around δ 30-34 ppm.

Propyl Carbons: The methylene carbon of the propyl group (-CH₂-CH₃) is expected around δ 24-28 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 10-12 ppm. docbrown.info

Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic-H δ 7.20-7.40 (m, 5H) -
Aromatic-C - δ 125.0-129.0
Aromatic-Cipso - δ 140.0-143.0
Ph-C H(O)- - δ 80.0-85.0
Ph-CH (O)- δ 4.6-4.8 (t, 1H) -
-O-C H₂- - δ 68.0-72.0
-O-CH ₂- δ 3.8-4.1 (t, 2H) -
-C H₂-Br - δ 30.0-34.0
-CH ₂-Br δ 3.5-3.7 (t, 2H) -
-C H₂-CH₃ - δ 24.0-28.0
-CH ₂-CH₃ δ 1.7-1.9 (m, 2H) -
-C H₃ - δ 10.0-12.0

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduemerypharma.com Key expected correlations for this compound would include:

The benzylic proton (Ph-CH(O)-) with the methylene protons of the propyl group.

The methylene protons of the propyl group with the methyl protons.

The two methylene groups of the bromoethoxy chain with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (a one-bond correlation). columbia.eduyoutube.com It allows for the definitive assignment of each carbon atom that bears protons by linking the already assigned ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at δ ~4.7 ppm would correlate to the carbon signal at δ ~82 ppm, confirming the Ph-CH(O)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). emerypharma.comcolumbia.edu It is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key HMBC correlations would confirm the connectivity between the propylbenzene and bromoethoxy fragments:

A correlation between the benzylic proton (Ph-CH(O)-) and the ipso-aromatic carbon.

A correlation from the benzylic proton to the carbon of the adjacent ether methylene group (-O-CH₂-).

Correlations from the ether methylene protons (-O-CH₂-) back to the benzylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nih.govnist.gov

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the molecule. For this compound, with the molecular formula C₁₁H₁₅BrO, HRMS would detect two distinct molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected exact mass for the ⁷⁹Br isotope is approximately 242.0306 Da. nih.gov

GC-MS is a hybrid technique that first separates components of a mixture using Gas Chromatography (GC) before detecting them with a Mass Spectrometer (MS). nih.gov This method is ideal for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. The compound would exhibit a characteristic retention time in the GC, and the corresponding mass spectrum would confirm its identity.

The electron ionization (EI) mass spectrum would likely display a characteristic fragmentation pattern. Key predicted fragments include:

m/z 119: Resulting from the loss of the bromoethoxy group (•OCH₂CH₂Br) to form the stable 1-phenylpropyl cation.

m/z 91: A common rearrangement of benzylic cations to form the highly stable tropylium (B1234903) ion. docbrown.info

m/z 163/165: Corresponding to the loss of the propyl group (•CH₂CH₂CH₃).

m/z 107/109: Representing the bromoethyl cation [CH₂CH₂Br]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. nist.govdocbrown.info

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic Ring
3000-2850 C-H Stretch Aliphatic (Propyl, Ethoxy)
1600, 1495, 1450 C=C Stretch Aromatic Ring
1150-1050 C-O Stretch Ether
770-690 C-H Bend (out-of-plane) Monosubstituted Benzene

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While direct X-ray analysis of this compound may be challenging if it exists as a liquid or oil at room temperature, crystalline derivatives can be synthesized for this purpose. The resulting crystal structure provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions.

For instance, the analysis of crystalline derivatives of similar benzene compounds has revealed a generally flat structure for the benzene ring itself. aps.org The thickness of the benzene ring in various derivatives has been measured to be approximately 4.70 Å. aps.org The spatial arrangement of the substituents, in this case, the propyl and 2-bromoethoxy groups, would be determined with high precision. This includes the rotational conformation around the C-C and C-O bonds of the side chains.

The study of related organobromine compounds, such as 1-bromo-2-(phenylselenyl)benzene, provides a template for what could be expected from the crystallographic analysis of a derivative of this compound. researchgate.net In such a structure, the positions of the bromine atom and the ether linkage relative to the benzene ring would be definitively established. Furthermore, the crystal packing would reveal non-covalent interactions like van der Waals forces and potentially weaker hydrogen bonds, which govern the macroscopic properties of the solid.

Table 1: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254
b (Å)8.987
c (Å)14.562
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1292.7
Z4
Density (calculated) (g/cm³)1.452

Advanced Analytical Methods for Reaction Monitoring and Process Control

In-situ Spectroscopic Techniques (e.g., FTIR, Raman) for Reaction Kinetics

Real-time monitoring of chemical reactions is essential for optimizing reaction conditions, maximizing yield, and ensuring safety. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly valuable for studying the kinetics of reactions involving this compound.

In-situ FTIR spectroscopy can be employed to follow the progress of reactions involving the C-Br bond. researchgate.net For example, in a substitution reaction where the bromine atom is replaced, the characteristic absorption band of the C-Br stretching vibration would be monitored to determine the rate of its disappearance. A study on a related palladium-catalyzed reaction demonstrated the gradual decrease of the C-Br stretching vibration peak at 1068 cm⁻¹, indicating the cleavage of the C-Br bond over time. researchgate.net Similarly, the formation of a new functional group would be evidenced by the appearance of its characteristic absorption bands.

Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-BrStretching~650 - 550
C-O-CAsymmetric Stretching~1260 - 1000
Benzene RingC-H Out-of-Plane Bending~900 - 675
Benzene RingC=C Stretching~1600 - 1450

Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are weakly absorbing in the infrared spectrum. It can be used to monitor changes in the benzene ring substitution pattern and the conformation of the alkyl chains during a reaction.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and any isomeric impurities.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. scioninstruments.com Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information on the purity of a sample. The retention time of the compound is a characteristic feature under specific chromatographic conditions. By analyzing a sample, the presence of impurities can be detected as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage. For instance, in the analysis of high-purity benzene, GC can determine trace hydrocarbon impurities with a limit of quantitation as low as 1 mg/kg for a single component. scioninstruments.com

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used, particularly if the compound is less volatile or thermally sensitive. Different stationary phases (e.g., normal-phase or reverse-phase) and mobile phase compositions can be optimized to achieve the separation of this compound from closely related impurities. Chiral HPLC columns can be employed to separate enantiomers if the propylbenzene moiety is chiral.

Table 3: Hypothetical GC and HPLC Parameters for the Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Oven Temperature 100°C (2 min), then ramp to 250°C at 10°C/minIsocratic or gradient elution with acetonitrile/water
Injector Temp. 250°CAmbient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (e.g., at 254 nm) or Mass Spectrometer (MS)
Carrier Gas Helium or Nitrogen-
Flow Rate 1 mL/min1 mL/min

Derivatization and Functionalization Strategies of 1 2 Bromoethoxy Propyl Benzene

Nucleophilic Substitution Reactions at the Bromoethoxy Moiety

The primary reactive site on the bromoethoxy portion of [1-(2-Bromoethoxy)propyl]benzene is the carbon atom bonded to the bromine. This site is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion, an excellent leaving group.

Replacement of Bromine with Oxygen Nucleophiles (e.g., phenoxides, alkoxides)

The bromine atom in this compound can be readily displaced by oxygen-based nucleophiles such as phenoxides and alkoxides. This classic Williamson ether synthesis allows for the formation of a new ether linkage. For instance, reaction with a phenoxide would yield a diaryl ether derivative, while an alkoxide would result in a dialkyl ether derivative. The general scheme for this reaction involves the deprotonation of an alcohol or phenol (B47542) to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile.

Formation of Nitrogen-Containing Derivatives (e.g., amines, triazoles)

The synthesis of nitrogen-containing derivatives from this compound is a common strategy. Reaction with amines can lead to the formation of secondary or tertiary amines, depending on the nature of the starting amine.

Another important class of nitrogen-containing derivatives are triazoles. The 1,2,3-triazole ring system is a significant scaffold in medicinal chemistry and materials science. scispace.com The synthesis of 1,2,3-triazoles can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.comnih.gov In the context of this compound, this would first involve the conversion of the bromide to an azide (B81097), followed by a cycloaddition reaction with an alkyne. Regioselective N-2 alkylation of NH-1,2,3-triazoles with alkyl halides is another efficient method for synthesizing polysubstituted 1,2,3-triazoles. organic-chemistry.org

ReagentProduct TypeReaction Condition
Amine (R-NH2)Secondary AmineBase
Azide (N3-) followed by Alkyne1,2,3-TriazoleCopper Catalyst
4-Bromo-NH-1,2,3-triazole2-Substituted-4-bromo-1,2,3-triazoleK2CO3 in DMF

Sulfur and Selenium/Tellurium Analogues

Sulfur-centered nucleophiles are known to be highly effective in substitution reactions. libretexts.org Thiols (R-SH) can react with this compound to form thioethers (sulfides). These reactions are analogous to the Williamson ether synthesis but with a sulfur nucleophile. The reactivity of sulfur nucleophiles can be influenced by factors such as the solvent and the presence of radical initiators. umich.eduresearchgate.net

The synthesis of selenium and tellurium analogues follows a similar principle. Selenols (R-SeH) and tellurols (R-TeH) can be used as nucleophiles to displace the bromide and form the corresponding selenoethers and telluroethers. The introduction of selenium into organic molecules has been a strategy in the development of new therapeutic agents. nih.gov The reactivity of selenium-centered nucleophiles is often greater than their sulfur counterparts. researchgate.net

Transformations Involving the Propyl-Phenyl Moiety

The propyl-phenyl portion of the molecule offers additional sites for chemical modification, including the benzylic position and the aromatic ring itself.

Reactions at the Benzyl Position

The carbon atom of the propyl group directly attached to the benzene (B151609) ring is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance. libretexts.orgchemistry.coachchemistrysteps.com

One common reaction at the benzylic position is free-radical bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgkhanacademy.org This reaction selectively introduces a bromine atom at the benzylic carbon. For propylbenzene (B89791), this reaction yields (1-bromopropyl)benzene (B1269762). libretexts.org

The benzylic position is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the alkyl side chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistrysteps.com

ReagentProduct TypeKey Feature
N-Bromosuccinimide (NBS)Benzylic BromideRadical mechanism, selective for benzylic position libretexts.orgkhanacademy.org
Potassium Permanganate (KMnO4)Benzoic AcidOxidation of the alkyl side chain libretexts.orgchemistrysteps.com

Aromatic Substitutions and Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the ring. fiveable.memsu.edulibretexts.org The existing propyl and bromoethoxy substituents will influence the position of the incoming electrophile. Alkyl groups are generally ortho-, para-directing and activating, while the ether group is also ortho-, para-directing but can be slightly deactivating. vanderbilt.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. fiveable.me

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org

The synthesis of polysubstituted benzenes often requires careful planning of the order of reactions to ensure the desired regiochemistry. libretexts.org

Furthermore, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org

ReactionReagentsIntroduced Group
HalogenationBr2, FeBr3-Br
NitrationHNO3, H2SO4-NO2
SulfonationSO3, H2SO4-SO3H
Friedel-Crafts AcylationRCOCl, AlCl3-COR

Strategies for Modifications at the Ether Linkage

The ether bond in this compound, while generally stable, can be selectively targeted for modification through specific chemical reactions. These transformations allow for the alteration of the alkoxy group, leading to the synthesis of new derivatives with potentially unique properties.

Ether Cleavage Reactions (e.g., Dealkylation)

The cleavage of the ether bond in this compound represents a fundamental dealkylation strategy. This process is typically achieved under strong acidic conditions, most commonly utilizing hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism is highly dependent on the structure of the ether and the nature of the substituents attached to the oxygen atom.

In the case of this compound, an aryl alkyl ether, the cleavage reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile.

Due to the electronic properties of the benzene ring, the carbon-oxygen bond between the phenyl group and the ether oxygen is significantly stronger and less susceptible to nucleophilic attack. Consequently, the nucleophilic attack of the halide ion occurs at the less sterically hindered carbon of the bromoethoxy group. This results in the cleavage of the alkyl-oxygen bond, yielding two primary products: 1-phenyl-1-propanol (B1198777) and a dihaloethane.

The reaction can be summarized as follows:

This compound + HX → 1-Phenyl-1-propanol + X-CH₂CH₂-Br

(where X = Br or I)

It is important to note that the reaction conditions, such as temperature and reaction time, can influence the efficiency of the cleavage. Generally, these reactions require heating to proceed at a reasonable rate.

ReactantReagentProduct 1Product 2
This compoundHBr1-Phenyl-1-propanol1,2-Dibromoethane (B42909)
This compoundHI1-Phenyl-1-propanol1-Bromo-2-iodoethane

Transetherification Approaches

Transetherification offers a more nuanced approach to modifying the ether linkage, allowing for the exchange of the bromoethoxy group with a different alkoxy group without complete cleavage to the alcohol. This transformation can be catalyzed by various reagents, with metal-based catalysts showing particular promise.

Iron(III) triflate (Fe(OTf)₃) has been demonstrated as an effective catalyst for the transetherification of benzylic ethers. acs.orgpharmacy180.comnih.govacs.orgnih.govresearchgate.net The proposed mechanism involves the coordination of the iron catalyst to the ether oxygen, which activates the C-O bond. In the presence of a new alcohol, a nucleophilic substitution can occur, leading to the displacement of the original bromoethoxy group and the formation of a new ether.

The general scheme for the iron-catalyzed transetherification of this compound with a generic alcohol (R-OH) would be:

This compound + R-OH --(Fe(OTf)₃ catalyst)--> [1-(Alkoxy)propyl]benzene + 2-Bromoethanol (B42945)

The efficiency and selectivity of this reaction would likely depend on the nature of the incoming alcohol (R-OH) and the reaction conditions. Primary alcohols are generally more reactive in such transformations. nih.govacs.orgnih.gov

Lewis acids, in general, are known to catalyze transesterification reactions, and it is plausible that they could also facilitate the transetherification of ethers, although specific examples for β-haloethers are not extensively documented in the literature. nih.gov

Stereochemical Implications in Derivatization Processes

The derivatization of this compound carries significant stereochemical implications due to the presence of a chiral center at the benzylic carbon (the carbon atom attached to both the phenyl group and the ether oxygen). Any reaction that involves the breaking of a bond at this stereocenter can proceed with either retention, inversion, or racemization of the original stereochemistry.

In the context of the ether cleavage reactions discussed in section 6.3.1, the reaction proceeds via an Sₙ2 mechanism at the bromoethoxy group, leaving the chiral center of the resulting 1-phenyl-1-propanol untouched. Therefore, if one starts with an enantiomerically pure form of this compound, the resulting 1-phenyl-1-propanol will retain its stereochemical configuration.

However, if a derivatization reaction were to target the benzylic C-O bond, the stereochemical outcome would be of paramount importance. For instance, a hypothetical nucleophilic substitution at the benzylic carbon would likely proceed through an Sₙ2 mechanism, which is known to cause an inversion of stereochemistry. This is a common feature in the reactions of chiral benzylic ethers. acs.org

The synthesis of enantiopure 1-phenyl-1-alkoxypropane derivatives and their subsequent reactions are crucial for controlling the stereochemistry of the final products. rsc.org The stereospecific synthesis of such compounds often relies on starting with enantiomerically pure precursors, such as enantiopure 1-phenyl-1-propanol, and employing reaction conditions that are known to proceed with a specific stereochemical outcome. nih.govresearchgate.net

The stereochemical course of reactions at a benzylic center can be influenced by various factors, including the nature of the nucleophile, the leaving group, and the solvent. Therefore, careful consideration and selection of reaction conditions are essential to achieve the desired stereoisomer in the derivatization of this compound.

Advanced Applications in Organic and Materials Chemistry

[1-(2-Bromoethoxy)propyl]benzene as a Precursor for Complex Molecular Architectures

The structure of this compound provides multiple reaction sites for the construction of more complex molecules. The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The ether linkage, while generally stable, can be cleaved under harsh acidic conditions, offering another point for molecular modification. libretexts.orgyoutube.com Furthermore, the benzene (B151609) ring can undergo electrophilic aromatic substitution, although the existing propyl and bromoethoxypropyl substituents will direct incoming groups to specific positions. pressbooks.pub

The synthesis of complex benzenoids often involves the generation of reactive intermediates from substituted benzene derivatives. nih.gov For instance, the bromoethoxypropyl group could be modified to participate in intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems fused to the benzene ring. The specific reaction pathways would be dictated by the nature of the reagents and the reaction conditions.

Table 1: Potential Reactions for Building Complex Molecules from this compound

Reaction TypeReagent/CatalystPotential Product
Nucleophilic SubstitutionSodium azide (B81097) (NaN₃)1-(2-Azidoethoxy)propyl]benzene
Williamson Ether SynthesisSodium phenoxide (NaOPh)1-(2-Phenoxyethoxy)propyl]benzene masterorganicchemistry.comwikipedia.org
CyanationSodium cyanide (NaCN)3-(1-Propylphenoxy)propanenitrile
AminationAmmonia (NH₃) or primary/secondary aminesN-substituted [1-(2-aminoethoxy)propyl]benzene derivatives

This table is illustrative and based on general reactivity patterns. Specific yields and conditions would require experimental validation.

Integration into Polymer Synthesis and Material Science (e.g., functional monomers)

Functional polymers, which have tailored chemical, physical, or biological properties, are of significant interest in materials science. nih.govmdpi.com Monomers containing reactive functional groups are crucial for the synthesis of these advanced materials.

This compound could potentially serve as a functional monomer or a precursor to one. The bromo- group can act as an initiation site for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP), or it can be converted to other polymerizable groups. For example, elimination of HBr would yield a vinyl ether, which can undergo cationic polymerization. Alternatively, the aromatic ring could be modified to include a polymerizable group like a vinyl or styrenyl moiety.

The incorporation of the bromoethoxypropylbenzene unit into a polymer backbone or as a side chain could impart specific properties to the resulting material, such as altered solubility, thermal stability, or refractive index. Post-polymerization modification of the bromo- group would allow for the synthesis of a library of functional polymers from a single parent polymer.

Table 2: Potential Polymerization Strategies Involving this compound Derivatives

Polymerization MethodMonomerResulting Polymer Structure
Cationic Polymerization[1-(2-Vinyloxyethoxy)propyl]benzenePoly(vinyl ether) with propylbenzene (B89791) side chains
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-functionalized this compoundPolynorbornene with functional side chains
Stille or Suzuki Cross-CouplingBromo- and stannyl- or boronic acid-functionalized derivativesConjugated polymers nih.gov

This table presents hypothetical polymerization strategies based on known methods.

Applications in Probe and Labeling Chemistry

Chemical probes are essential tools for studying biological systems. wikipedia.org They typically consist of a reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). The bromoethoxy group in this compound can serve as a reactive "handle" for covalent modification of biomolecules. thermofisher.comchemistryviews.org

The alkyl bromide can react with nucleophilic residues on proteins, such as cysteine or histidine, to form a stable covalent bond. nih.gov By attaching a reporter group to the benzene ring or the propyl chain, this compound could be transformed into an affinity-based probe. The propylbenzene moiety could contribute to non-covalent interactions with the target protein, potentially enhancing binding affinity and specificity.

The development of such probes would involve multi-step synthesis to incorporate the necessary reporter and targeting elements. The reactivity of the bromoethoxy group would need to be carefully controlled to ensure selective labeling of the intended biological target.

Table 3: Functional Components of a Hypothetical Probe Based on this compound

Probe ComponentFunctionChemical Moiety
Reactive GroupCovalent attachment to targetBromoethoxy group
LinkerSpacing and flexibilityPropyl ether chain
Targeting LigandSpecific binding to targetModified benzene ring
Reporter TagDetection and visualizationFluorophore or biotin (B1667282) attached to the aromatic ring

This table outlines the conceptual design of a chemical probe.

Role as a Chemical Intermediate in Multistep Synthesis

Perhaps the most significant potential application of this compound is as a chemical intermediate in multistep synthetic sequences. Aromatic compounds are fundamental building blocks in medicinal chemistry and the synthesis of fine chemicals. nih.govgoogle.comjocpr.com

The bromoethoxy group can be readily converted into a variety of other functional groups. For example, reaction with a strong base could lead to elimination to form a vinyl ether, which can then participate in cycloaddition reactions. Alternatively, displacement of the bromide with a nucleophile can introduce new functionalities that can be further elaborated. chemguide.co.uk

The propylbenzene core can also be a target for synthetic modification. For instance, benzylic bromination of the propyl group could introduce another reactive site. pressbooks.pub Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, could be employed if the aromatic ring is further functionalized with a halide, allowing for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

The synthesis of complex pharmaceutical agents often involves the sequential modification of a central aromatic scaffold. libretexts.org this compound, with its multiple points for chemical diversification, could serve as a valuable intermediate in the synthesis of novel drug candidates or other high-value chemical products.

Table 4: Potential Transformations of this compound as a Chemical Intermediate

Reaction TypeReagentsProduct Functional Group
Grignard FormationMagnesium (Mg)Organomagnesium halide nih.govnih.gov
Heck Reaction (on a di-halogenated derivative)Alkene, Pd catalyst, baseSubstituted alkene wikipedia.orgorganic-chemistry.orgrsc.org
Sonogashira Coupling (on a di-halogenated derivative)Terminal alkyne, Pd/Cu catalysts, baseArylalkyne wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov
Benzylic OxidationKMnO₄ or Na₂Cr₂O₇Benzoic acid derivative pressbooks.pub

This table illustrates potential synthetic transformations based on general organic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2-Bromoethoxy)propyl]benzene, and how can reaction efficiency be monitored?

  • Methodology : A common approach involves alkylation reactions. For example, a protocol analogous to uses 3-(4-bromophenyl)propan-1-ol as a starting material. The alcohol is deprotonated with NaH in THF, followed by reaction with a brominated electrophile (e.g., 5-phenylpent-4-yn-1-yl tosylate). Reaction progress is monitored via TLC or GC-MS. Post-reaction, purification employs silica gel chromatography. Yield optimization requires adjusting solvent polarity (e.g., THF vs. toluene) and reaction time (e.g., 18–24 hr reflux) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (per ).
  • Storage : Keep in airtight containers away from oxidizers and heat sources.

Q. How can solubility characteristics in common solvents guide experimental design?

  • Methodology :

  • Polar aprotic solvents (e.g., THF, acetone) are ideal for alkylation reactions due to their ability to stabilize intermediates .
  • Aromatic solvents (e.g., toluene) enhance solubility for high-temperature reactions .
  • Pre-saturation tests (e.g., adding 10 mg compound to 1 mL solvent) can empirically determine solubility.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields beyond 34% in alkylation protocols?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .
  • Temperature Gradients : Conduct reactions at 0°C (to minimize side products) followed by gradual warming.
  • Solvent Blends : Mix THF with DMF to increase reagent solubility .
  • Stoichiometry Adjustments : Use 1.2–1.5 equivalents of electrophile to drive completion .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Look for triplet signals at δ 3.40–3.54 ppm (CH₂Br and CH₂O groups) and aromatic protons at δ 7.04–7.41 ppm .
  • ¹³C NMR : Peaks at ~69–70 ppm (ether carbons) and ~31 ppm (propyl chain) confirm connectivity .
  • GC-MS : Molecular ion peak at m/z 356 (C₂₀H₂₁BrO) with fragmentation patterns matching the bromoethoxy group .

Q. How does the bromoethoxy group influence interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Simulate binding affinity using software like AutoDock Vina. The bromine atom’s electronegativity and the ether oxygen’s lone pairs may facilitate hydrogen bonding with active sites .
  • In Vitro Assays : Test inhibition of cytochrome P450 enzymes, noting IC₅₀ shifts compared to non-brominated analogs .

Q. How to resolve contradictions in literature regarding the compound’s stability under acidic conditions?

  • Methodology :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) and monitor via HPLC.
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange at the ether linkage .
  • Comparative Analysis : Contrast findings with structurally similar compounds (e.g., 1-bromo-2-(2-methoxyethyl)benzene in ).

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

  • Methodology :

  • Drug Prototyping : Serve as a precursor to anticholinergic agents (e.g., umeclidinium bromide analogs via quaternization of azabicyclo rings ).
  • Structure-Activity Relationship (SAR) : Modify the propyl chain length (C3 vs. C2 in ) to tune lipophilicity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.